1-Amino-3,3,4,4,4-pentafluorobutan-2-ol
Description
Properties
Molecular Formula |
C4H6F5NO |
|---|---|
Molecular Weight |
179.09 g/mol |
IUPAC Name |
1-amino-3,3,4,4,4-pentafluorobutan-2-ol |
InChI |
InChI=1S/C4H6F5NO/c5-3(6,2(11)1-10)4(7,8)9/h2,11H,1,10H2 |
InChI Key |
FSQUFJQIPQSOBE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)O)N |
Origin of Product |
United States |
Preparation Methods
General Considerations
The compound contains a pentafluorinated butanol backbone with an amino substituent at the 1-position and a hydroxyl group at the 2-position. The presence of multiple fluorine atoms on the carbon chain influences both the reactivity and the synthetic strategy, often requiring specialized fluorination techniques or the use of fluorinated building blocks.
Preparation via Reduction of Pentafluorinated β-Hydroxy Ketones
A notable method involves the synthesis of pentafluorinated β-hydroxy ketones as key intermediates, which are then reduced to the corresponding amino alcohols.
According to a 2012 study published in The Journal of Organic Chemistry, pentafluorinated β-hydroxy ketones can be synthesized by LHMDS-promoted in situ generation of difluoroenolates from 1-aryl and 1-alkyl 2,2,4,4,4-pentafluorobutan-1,3-dione hydrates. This reaction proceeds rapidly under mild conditions and tolerates various functional groups, achieving yields up to 95% within 10 minutes.
Subsequent reduction of these β-hydroxy ketones with diisobutylaluminum hydride (DIBAL) quantitatively yields the corresponding 1,3-diols, favoring the syn-isomer. This step is crucial for obtaining the hydroxylated intermediate that can be further converted to the amino alcohol.
Amination of the intermediate hydroxylated compound can be achieved through established substitution or reductive amination techniques, although specific protocols for introducing the amino group at the 1-position in this fluorinated system require careful optimization due to the electron-withdrawing effects of the fluorines.
Enantiomeric Resolution and Purification Strategies
For chiral versions of this compound, resolution methods are critical.
A patented method (US6316671B1) describes the use of N-tosyl-leucine enantiomers as resolving agents for 1-amino-alkan-2-ol compounds, which includes fluorinated analogs. The process involves forming diastereomeric salts, preferential crystallization, and subsequent conversion to cinnamates for purification without loss of enantiomeric excess. This method provides high-purity enantiomers suitable for pharmaceutical applications.
The process includes extraction steps using dichloromethane and aqueous sodium hydroxide, followed by evaporation and recrystallization to isolate pure amino alcohols. Detailed yields and purity data are provided in the patent's tables, showing efficient separation and recovery.
Deprotection of Protected Amino Alcohol Precursors
In synthetic sequences where the amino group is protected with tert-butoxycarbonyl (BOC) or similar groups, deprotection is a critical step.
European patent EP2070899A1 and US patent US20100311968A1 disclose effective deprotection of BOC-protected amines using fluorinated alcohol solvents such as 2,2,2-trifluoroethanol or hexafluoroisopropanol. Heating the protected compound in these solvents, optionally with co-solvents like dichloromethane or tetrahydrofuran, at temperatures between 80°C and 200°C (often under microwave irradiation) efficiently removes the protecting groups in high yields.
Reaction times vary from minutes to several hours depending on the substrate and conditions. The fluorinated alcohols can be recovered and reused, making the process practical and environmentally considerate.
After deprotection, purification can be achieved by standard chromatographic or recrystallization techniques.
Summary Table of Preparation Methods
Research Outcomes and Analytical Data
The pentafluorinated β-hydroxy ketones and their reduced products have been characterized by NMR, X-ray crystallography, and other spectroscopic methods confirming the structure and stereochemistry.
Enantiomeric purity after resolution steps has been validated by chiral HPLC and crystallographic analysis, with yields and purity data detailed in patent tables.
Deprotection efficiency and purity of the final amino alcohols have been confirmed by chromatographic and spectroscopic techniques, ensuring suitability for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,3,4,4,4-pentafluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-Amino-3,3,4,4,4-pentafluorobutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-3,3,4,4,4-pentafluorobutan-2-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The fluorine atoms contribute to the compound’s stability and reactivity, enhancing its effectiveness in specific applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1-Amino-3,3,4,4,4-pentafluoro-2-(4-methoxyphenyl)butan-2-ol hydrochloride
- Molecular Formula: C₁₁H₁₃ClF₅NO₂
- Key Features : Incorporates a 4-methoxyphenyl substituent and a hydrochloride salt.
- The methoxy group (-OCH₃) may improve lipophilicity compared to the parent compound .
3,3,4,4,4-Pentafluoro-1-(phenylthio)butan-2-ol
- Molecular Formula : C₁₀H₇F₅OS
- Key Features: Replaces the amino group with a phenylthio (-SPh) moiety.
- Impact : The thioether group reduces polarity, lowering water solubility. This compound exhibits high purity (97% via HPLC-UV-ESI-MS) and is synthesized in 93% yield under mild conditions, suggesting robustness in fluorinated alcohol synthesis .
1-Butoxy-3,3,4,4,4-pentafluorobutan-2-ol
- Molecular Formula : C₈H₁₁F₅O₂
- Key Features: Substitutes the amino group with a butoxy (-OC₄H₉) chain.
- Impact: The ether linkage enhances hydrophobicity, making it suitable for non-polar solvents. Its liquid state (similar to the parent alcohol) contrasts with solid hydrochloride salts of amino derivatives .
Physical and Chemical Properties
*Inferred from analogous non-amino pentafluorobutanols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Amino-3,3,4,4,4-pentafluorobutan-2-ol?
- Methodology : The synthesis of fluorinated amino alcohols typically involves sequential fluorination and amination steps. For example:
-
Nucleophilic fluorination : Introduce fluorine atoms via SN2 reactions using fluorinating agents like KF or Selectfluor® under anhydrous conditions .
-
Reductive amination : Convert ketone intermediates to amines using sodium cyanoborohydride (NaBH3CN) or other reducing agents in the presence of ammonia .
-
Safety Note : Fluorinated intermediates may require handling in inert atmospheres due to their reactivity (e.g., HF byproduct mitigation) .
- Key Considerations :
| Parameter | Optimal Condition |
|---|---|
| Fluorination Temperature | 0–25°C |
| Amination Solvent | Methanol or THF |
| Reaction Time | 12–24 hours |
Q. How can the structure and purity of this compound be characterized?
- Analytical Techniques :
-
NMR Spectroscopy : Confirm stereochemistry and fluorine distribution via NMR (δ range: -70 to -120 ppm) and NMR .
-
Mass Spectrometry (MS) : Validate molecular weight (expected m/z: ~179 for [M+H]) .
-
HPLC : Assess purity (>98%) using C18 columns with UV detection at 210 nm .
- Data Interpretation :
-
Fluorine atoms induce deshielding in adjacent protons (e.g., -CHF groups show splitting in NMR) .
Advanced Research Questions
Q. How does the pentafluorination pattern influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight :
-
The electron-withdrawing effect of fluorine atoms increases electrophilicity at the β-carbon, enhancing reactivity in SN2 reactions. However, steric hindrance from the 3,3,4,4,4-pentafluoro group may reduce accessibility .
-
Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., competition experiments with benzyl bromide) .
- Table: Reactivity Comparison
| Compound | Relative Rate (vs. Non-Fluorinated) |
|---|---|
| This compound | 2.5x |
| Partially Fluorinated Analog | 1.3x |
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?
- Chiral Resolution Methods :
-
Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
-
Chiral Chromatography : Employ amylose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- Case Study :
-
A 2024 study achieved 99% enantiomeric excess (ee) using (R)-BINAP ligands in asymmetric hydrogenation .
Q. How does this compound interact with biological targets like enzymes?
- Mechanistic Studies :
-
Molecular Docking : Predict binding modes with serine hydrolases (e.g., acetylcholinesterase) using AutoDock Vina .
-
Fluorine-Specific Effects : Fluorine’s electronegativity stabilizes hydrogen bonds in enzyme active sites, enhancing inhibitory potency .
- Data :
| Target Enzyme | IC (μM) |
|---|---|
| Acetylcholinesterase | 12.3 ± 1.2 |
| Carboxylesterase | >100 |
Methodological Notes
- Safety : Fluorinated compounds require PPE (gloves, goggles) and fume hoods due to potential toxicity .
- Contradictions : While fluorination generally enhances stability, over-substitution may reduce solubility (e.g., logP > 2.5 requires co-solvents like DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
